molecular formula C12H17N5O4 B13842174 1-Methyl-2'-O-methyladenosine; 2'-O-Methyl-1-methyladenosine

1-Methyl-2'-O-methyladenosine; 2'-O-Methyl-1-methyladenosine

Cat. No.: B13842174
M. Wt: 295.29 g/mol
InChI Key: DJONVIMMDYQLKR-WOUKDFQISA-N
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Description

1-Methyl-2’-O-methyladenosine and 2’-O-Methyl-1-methyladenosine are modified nucleosides that play significant roles in various biological processes. These compounds are derivatives of adenosine, where methyl groups are added to specific positions on the adenosine molecule. These modifications can influence the stability, function, and interactions of RNA molecules, making them crucial in the study of RNA biology and related fields .

Preparation Methods

The synthesis of 1-Methyl-2’-O-methyladenosine and 2’-O-Methyl-1-methyladenosine typically involves the methylation of adenosine at specific positions. The synthetic routes can vary, but common methods include:

Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity, using techniques such as chromatography for purification and spectroscopic methods for characterization.

Chemical Reactions Analysis

1-Methyl-2’-O-methyladenosine and 2’-O-Methyl-1-methyladenosine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 1-Methyl-2’-O-methyladenosine and 2’-O-Methyl-1-methyladenosine exert their effects involves their incorporation into RNA molecules. These modifications can influence RNA structure, stability, and interactions with proteins and other molecules. The molecular targets include RNA-binding proteins and enzymes involved in RNA processing and metabolism . The pathways affected by these modifications can include RNA splicing, translation, and degradation .

Comparison with Similar Compounds

1-Methyl-2’-O-methyladenosine and 2’-O-Methyl-1-methyladenosine can be compared with other similar compounds such as:

These compounds are unique in their specific methylation patterns and the resulting effects on RNA molecules. The differences in their chemical structures lead to distinct biological functions and applications.

Properties

Molecular Formula

C12H17N5O4

Molecular Weight

295.29 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)-4-methoxyoxolan-3-ol

InChI

InChI=1S/C12H17N5O4/c1-16-4-15-11-7(10(16)13)14-5-17(11)12-9(20-2)8(19)6(3-18)21-12/h4-6,8-9,12-13,18-19H,3H2,1-2H3/t6-,8-,9-,12-/m1/s1

InChI Key

DJONVIMMDYQLKR-WOUKDFQISA-N

Isomeric SMILES

CN1C=NC2=C(C1=N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC

Canonical SMILES

CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)OC

Origin of Product

United States

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